
methyl 4-phenylcyclohexanecarboxylate
Overview
Description
Methyl 4-phenylcyclohexanecarboxylate is a cyclohexane-based ester featuring a phenyl group at the 4-position of the cyclohexane ring and a methoxycarbonyl group (-COOCH₃) at the 1-position. The phenyl substituent introduces aromaticity, enhancing molecular rigidity and influencing reactivity compared to aliphatic analogs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares methyl 4-phenylcyclohexanecarboxylate with analogous cyclohexanecarboxylate esters, focusing on molecular structure, physicochemical properties, reactivity, and applications.
Structural and Molecular Comparisons
Compound Name | Molecular Formula | Substituent (Position 4) | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
This compound* | C₁₄H₁₆O₂ | Phenyl (C₆H₅) | ~218.28 | Aromatic ring, increased steric bulk |
Methyl 4-methylcyclohexanecarboxylate | C₉H₁₆O₂ | Methyl (CH₃) | 156.23 | Aliphatic substituent, lower rigidity |
Methyl cyclohexanecarboxylate | C₈H₁₂O₂ | None | 142.20 | Unsubstituted cyclohexane ring |
Methyl 4-hydroxycyclohexanecarboxylate | C₈H₁₂O₃ | Hydroxyl (-OH) | 156.18 | Polar functional group, hydrogen bonding |
Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₅H₁₄N₂O₂S | Cyanophenyl | 298.35 | Heterocyclic core, electron-withdrawing groups |
*Calculated based on analogs in .
- Key Insights: The phenyl group in this compound increases molecular weight and steric hindrance compared to methyl or hydroxyl substituents .
Physicochemical Properties
Boiling Points and Solubility
Compound Name | Boiling Point (°C) | Solubility (25°C) |
---|---|---|
This compound* | ~250–270 (estimated) | Low in water; soluble in organic solvents (e.g., ethanol, ether) |
Methyl 4-methylcyclohexanecarboxylate | 183 | Insoluble in water; miscible with alcohols, ethers |
Methyl cyclohexanecarboxylate | 183 | Insoluble in water; soluble in ethanol, acetone |
Methyl 4-hydroxycyclohexanecarboxylate | ~200–220 | Moderate water solubility due to -OH group |
*Estimated based on analogs in .
- Key Insights: The phenyl group reduces water solubility compared to hydroxyl-substituted analogs but enhances compatibility with non-polar solvents . Higher boiling points in phenyl derivatives correlate with increased molecular weight and intermolecular forces .
Hydrolysis and Ester Reactivity
- This compound : The electron-withdrawing phenyl group accelerates ester hydrolysis under acidic or basic conditions compared to methyl-substituted analogs .
- Methyl 4-hydroxycyclohexanecarboxylate : The hydroxyl group enables derivatization (e.g., etherification, acetylation), making it a precursor for drug intermediates .
- Ethyl 4-(4-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: The thioxo and cyano groups facilitate nucleophilic substitutions, relevant in heterocyclic chemistry .
Properties
IUPAC Name |
methyl 4-phenylcyclohexane-1-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-16-14(15)13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZUMPUMIRTOSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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